6-Oxabicyclo[3.2.0]heptane-3,7-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C6H6O3/c7-3-1-4-5(2-3)9-6(4)8/h4-5H,1-2H2 |
InChI Key |
ATNLPEJPDWAHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC1=O)OC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Oxabicyclo 3.2.0 Heptane 3,7 Dione and Its Derivatives
Cyclization Approaches for the 6-Oxabicyclo[3.2.0]heptane System
The formation of the 6-oxabicyclo[3.2.0]heptane ring system through cyclization reactions is a key strategy that relies on the careful design of appropriate acyclic precursors. These methods can be broadly categorized into classical and catalytic techniques.
Classical Cyclization Strategies from Appropriate Precursors
Classical approaches to the 6-oxabicyclo[3.2.0]heptane framework often involve intramolecular reactions of functionalized cyclopentane (B165970) or cyclobutane (B1203170) precursors. While specific examples leading directly to 6-oxabicyclo[3.2.0]heptane-3,7-dione are not extensively documented, the general strategy involves the formation of one of the rings from a precursor that already contains the other. For instance, a suitably substituted cyclopentanone (B42830) derivative could undergo an intramolecular cyclization to form the fused lactone ring. Conversely, a functionalized cyclobutane could serve as the starting point for the annulation of the five-membered lactone ring. These transformations typically rely on well-established reactions in organic synthesis, such as intramolecular aldol (B89426) reactions, Dieckmann condensations, or lactonizations of halo-acids, though their application to this specific dione (B5365651) is not prevalent in the literature.
Catalytic Cyclization Techniques
Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to effect challenging cyclization reactions. For the synthesis of bicyclo[3.2.0]heptane systems, catalysts based on metals like palladium, rhodium, and copper have been employed to promote intramolecular C-H activation, alkene cycloisomerization, or cycloaddition reactions. While the direct catalytic cyclization to form this compound is not a widely reported transformation, related bicyclic lactones have been synthesized using such methods. For example, palladium-catalyzed intramolecular C-H activation/lactonization of suitable carboxylic acid-bearing cyclopentenes could, in principle, provide a route to this scaffold.
Photochemical Synthesis Routes to this compound Frameworks
Photochemical reactions, particularly [2+2] cycloadditions, stand out as the most powerful and frequently utilized methods for the construction of the bicyclo[3.2.0]heptane core. These reactions leverage the energy of light to overcome the thermodynamic barriers associated with the formation of strained four-membered rings.
Intramolecular [2+2] Photocycloaddition in Bicyclic Lactones
The intramolecular [2+2] photocycloaddition of tethered alkenes and enones is a highly effective strategy for the synthesis of bicyclo[3.2.0]heptane systems. In the context of 6-oxabicyclo[3.2.0]heptane derivatives, this often involves the irradiation of a 2(5H)-furanone bearing an alkenyl side chain. While direct synthesis of the 3,7-dione via this method is not explicitly detailed, the synthesis of related structures provides a strong precedent. For instance, irradiation of 2-alkenyl-2(5H)-furanones can lead to the formation of tricyclic compounds that, upon further transformation, could yield the desired bicyclic dione framework. researchgate.net The regioselectivity of these intramolecular cycloadditions is often high, governed by the length and nature of the tether connecting the two reacting moieties.
Intermolecular [2+2] Photocycloaddition for Constructing the Cyclobutane Moiety
The intermolecular [2+2] photocycloaddition offers a convergent approach to the bicyclo[3.2.0]heptane skeleton. A plausible and widely studied reaction is the photocycloaddition of a 2(5H)-furanone with an alkene or alkyne. achemblock.comnih.gov Specifically, the reaction between maleic anhydride (B1165640) and a suitable ketene (B1206846) or ketene equivalent under photochemical conditions could theoretically yield the this compound skeleton. The mechanism of the [2+2] photocycloaddition of 2(5H)-furanone has been investigated and is understood to proceed through a triplet 1,4-biradical intermediate. achemblock.comnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of sensitizer (B1316253) and reaction conditions.
| Reactants | Product | Reaction Type | Reference |
| 2(5H)-Furanone and Ethylene (B1197577) | 6-Oxabicyclo[3.2.0]heptan-7-one | Intermolecular [2+2] Photocycloaddition | achemblock.comnih.gov |
| 2(5H)-Furanone and Acetylene | 6-Oxabicyclo[3.2.0]hept-2-en-7-one | Intermolecular [2+2] Photocycloaddition | achemblock.comnih.gov |
| 2-Alkenyl-2(5H)-furanone | Tricyclic lactone | Intramolecular [2+2] Photocycloaddition | researchgate.net |
Enantioselective Synthesis of this compound
The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For this compound, which possesses chiral centers, controlling the stereochemistry is of paramount importance for its potential applications. The existence of the enantiomerically pure (1R,5S)-6-oxabicyclo[3.2.0]heptane-3,7-dione is confirmed through its availability from chemical suppliers. achemblock.com
Enantioselective approaches to the bicyclo[3.2.0]heptane framework often rely on the use of chiral auxiliaries, chiral catalysts, or the desymmetrization of prochiral substrates. In the context of photochemical reactions, chiral photosensitizers can be employed to induce enantioselectivity in [2+2] cycloadditions.
Another powerful strategy for accessing enantiomerically enriched compounds is the catalytic desymmetrization of prochiral cyclic anhydrides. While not a direct synthesis of the bicyclic dione, the enantioselective ring-opening of a related prochiral bicyclic anhydride with a nucleophile, catalyzed by a chiral catalyst, can produce chiral building blocks that could potentially be converted to the target molecule. For example, chiral thiourea (B124793) catalysts derived from diamines have been shown to be effective in the desymmetrization of various cyclic anhydrides with high enantioselectivity. researchgate.net
| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| Prochiral bicyclic anhydride | Chiral diamine-derived thiourea, Thiol | Chiral hemithioester | 60-94% | researchgate.net |
| Prochiral bicyclic anhydride | Chiral diamine-derived thiourea, Amine | Chiral hemiamide | 90-95% | researchgate.net |
N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Transformations
N-Heterocyclic carbene (NHC) catalysis has become a formidable tool in modern organic synthesis for the construction of complex carbocycles and heterocycles. NHCs can activate substrates through various modes, including the formation of Breslow intermediates, homoenolates, and acyl azolium intermediates, enabling a wide range of enantioselective transformations.
While direct applications of NHC catalysis for the synthesis of the this compound core are not extensively documented, the versatility of NHC catalysis in constructing key structural motifs, such as chiral lactones and cyclopentanones, demonstrates its high potential in this area. For instance, NHC-catalyzed annulation reactions are widely used to create five-membered rings and fused lactone systems. These strategies often proceed with high enantioselectivity, controlled by the chiral environment of the NHC catalyst. The synthesis of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons via an NHC-catalyzed formal [3+3] cycloaddition showcases the power of this approach in building complex heterocyclic structures with excellent enantioselectivities (up to 98% ee). oaepublish.com Such methodologies could potentially be adapted for the intramolecular cyclization of appropriately functionalized substrates to forge the this compound skeleton.
Chiral Auxiliary and Asymmetric Induction Strategies for Stereocontrol
Achieving stereocontrol in the synthesis of the 6-oxabicyclo[3.2.0]heptane core often relies on asymmetric induction strategies, including the use of chiral auxiliaries or starting from enantiomerically pure precursors (the chiral pool). The most common route to the bicyclo[3.2.0]heptane skeleton is the [2+2] photocycloaddition. taltech.ee
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing bicyclo[3.2.0]heptane systems, auxiliaries are often employed in [2+2] cycloaddition reactions. For example, the synthesis of a functionalized 2-oxabicyclo[3.2.0]heptan-3-one derivative, a structural isomer of the target compound, was achieved using Oppolzer's camphorsultam as a chiral auxiliary. researchgate.net This approach facilitated a Lewis acid-catalyzed [2+2] cycloaddition to create the chiral cyclobutane ring, which is a key component of the bicyclic system. researchgate.net Similarly, high diastereoselectivity has been achieved in the synthesis of 3-azabicyclo[3.2.0]heptane systems by using chiral oxazolidinones as auxiliaries on the starting material prior to photocyclization. taltech.ee
Another powerful strategy is to start with materials that are already enantiomerically pure. Substrates derived from the chiral pool, such as carbohydrates or amino acids, can be elaborated into precursors for cyclization, transferring their inherent chirality to the final product. The intramolecular Cu(I)-catalyzed [2+2] photocycloaddition of a glucose-derived 1,6-heptadiene, for instance, yielded a highly functionalized 3-oxabicyclo[3.2.0]heptane with excellent diastereoselectivity. acs.org This product served as the core for the natural product bielschowskysin. acs.org
The following table summarizes asymmetric strategies used for the synthesis of related bicyclo[3.2.0]heptane systems.
| Target System | Synthetic Method | Chiral Strategy | Key Findings | Reference |
|---|---|---|---|---|
| 2-Oxabicyclo[3.2.0]heptan-3-one derivative | Lewis acid-catalyzed [2+2] cycloaddition | Chiral Auxiliary (Oppolzer's camphorsultam) | Successfully created key cyclobutane intermediate in enantioenriched form. | researchgate.net |
| 3-Oxabicyclo[3.2.0]heptane core | Intramolecular Cu(I)-catalyzed [2+2] photocycloaddition | Chiral Pool (Glucose-derived) | High yield and excellent diastereoselectivity in forming the bicyclic core of bielschowskysin. | acs.org |
| Enantiomerically pure azabicyclo[3.2.0]heptane | [2+2] photocyclization | Chiral Auxiliary (3-Cinnamyl-4-vinyloxazolidinone) | Achieved very high diastereoselectivity in the cyclization step. | taltech.ee |
Total Synthesis of Complex Molecules Incorporating the this compound Core
The bicyclo[3.2.0]heptane ring system is a core structural feature in a number of biologically active natural products. taltech.ee While the direct incorporation of the specific this compound moiety in total synthesis is not widely reported, the synthesis of related isomers and derivatives is a key step in several complex molecule syntheses. These examples highlight the strategic importance of the oxabicyclo[3.2.0]heptane framework as a versatile building block.
One notable example is the synthesis of the 2-oxabicyclo[3.2.0]heptane substructure as a key component in synthetic studies toward the natural product pestalotiopsin A. researchgate.net The synthetic strategy involved an asymmetric [2+2] cycloaddition to construct the chiral cyclobutane portion of the bicyclic system. researchgate.net
In another campaign, the core of the natural product bielschowskysin, which features a 3-oxabicyclo[3.2.0]heptane skeleton, was synthesized via an intramolecular copper(I)-catalyzed [2+2] photocycloaddition of a precursor derived from glucose. acs.org The inherent chirality of the carbohydrate starting material directed the stereochemical outcome of the final bicyclic product with high selectivity. acs.org The bicyclo[3.2.0]heptane motif is also a key intermediate in the total synthesis of the natural product ouabain. taltech.ee These synthetic endeavors underscore the value of the oxabicyclo[3.2.0]heptane core in providing a rigid scaffold for the construction of complex, polycyclic natural products.
Chemical Reactivity and Transformation Mechanisms of 6 Oxabicyclo 3.2.0 Heptane 3,7 Dione
Cycloaddition and Cycloreversion Processes of the Bicyclic System
The inherent strain in the four-membered ring of the 6-oxabicyclo[3.2.0]heptane-3,7-dione scaffold makes it a candidate for reactions that can alleviate this strain, such as cycloaddition and cycloreversion processes.
The formation of the 6-oxabicyclo[3.2.0]heptane skeleton often proceeds via an intramolecular [2+2] cycloaddition of a ketene (B1206846) with an alkene. For instance, α,β-unsaturated ketenes formed in situ can cyclize to yield the bicyclo[3.2.0]heptenone core structure. taltech.ee While the primary route to this bicyclic system is through a [2+2] cycloaddition, the reactivity of the final dione (B5365651) product in further cycloaddition reactions is less explored. The cyclobutane (B1203170) portion of the molecule could theoretically participate in cycloaddition reactions, though such reactivity is often contingent on specific substitution patterns and reaction conditions. nih.gov The presence of two carbonyl groups significantly influences the electronic properties of the ring, potentially altering its reactivity compared to simple cyclobutanes. nih.gov
Photochemical [2+2] cycloadditions are a prominent method for synthesizing bicyclo[3.2.0]heptane systems, including both carbocyclic and heterocyclic variants like the 3-azabicyclo[3.2.0]heptanes. researchgate.netnih.gov These reactions capitalize on the excited state reactivity of alkenes and carbonyls to form the strained four-membered ring. researchgate.net
Thermal stress, particularly under flash vacuum pyrolysis (FVP) conditions, can induce fragmentation and cycloreversion in strained bicyclic systems. For cyclobutanone (B123998), decomposition into ethylene (B1197577) and ketene occurs at approximately 350 °C, representing a [2+2] cycloelimination. wikipedia.org Analogously, this compound is expected to undergo complex thermal fragmentation.
In related systems, such as adducts of cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), FVP leads to thermal fragmentation by either a retro-cleavage or by the loss of maleic anhydride. rsc.org This suggests that the pyrolysis of this compound could potentially lead to the expulsion of stable molecules, resulting in the formation of highly reactive intermediates or rearranged products. The specific fragmentation pathway would be dictated by the relative stabilities of the potential diradical or concerted transition states.
Rearrangement Pathways Involving the this compound Scaffold
The ring strain inherent in the this compound structure makes it susceptible to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic conditions.
Skeletal rearrangements of the bicyclo[3.2.0]heptane framework can lead to the formation of thermodynamically more stable ring systems, such as the bicyclo[2.2.1]heptane or bicyclo[3.3.0]octane skeletons. For example, certain 3-alkoxy-2-bromobicyclo[3.2.0]heptan-6-ones have been shown to rearrange under basic conditions to yield 5-alkoxy-7-cyanobicyclo[2.2.1]heptan-2-ones. rsc.org
Furthermore, 4-allylcyclobutenones, which contain a related strained four-membered ring, undergo thermal rearrangements to form bicyclo[3.2.0]heptenones. acs.org Free radical-induced ring expansions of cyclobutanone derivatives are also a known pathway for constructing larger, fused ring systems. researchgate.net These precedents suggest that this compound could potentially undergo acid- or base-catalyzed or radical-mediated rearrangements involving cleavage and reformation of the carbon-carbon bonds within its strained scaffold.
The photochemistry of bicyclic ketones is a rich field, often involving characteristic rearrangements like the Norrish Type I cleavage. scribd.com Photolysis of bicyclo[3.2.0]heptanones in nucleophilic solvents like methanol (B129727) or aqueous solutions can lead to a selective ring-expansion, yielding 2-oxabicyclo[3.3.0]octan-2-one derivatives (γ-lactols or their methyl acetals). rsc.org This process is thought to proceed through an initial α-cleavage (Norrish Type I) followed by intramolecular hydrogen abstraction or trapping of the resulting ketene intermediate by the solvent. scribd.comaip.org
In the case of this compound, photoexcitation of either carbonyl group could initiate such a rearrangement. The specific outcome would likely depend on which C-C bond adjacent to the carbonyl undergoes cleavage and the subsequent fate of the biradical intermediate. The presence of the β-lactone moiety adds another layer of complexity, as lactones themselves can undergo photochemical reactions.
| Rearrangement Type | Precursor System | Conditions | Product System | Reference |
| Skeletal Rearrangement | 3-Alkoxy-2-bromobicyclo[3.2.0]heptan-6-one | Basic, Cyanide ion | 5-Alkoxy-7-cyanobicyclo[2.2.1]heptan-2-one | rsc.org |
| Thermal Rearrangement | 4-Allylcyclobutenone | Thermal | Bicyclo[3.2.0]heptenone | acs.org |
| Photoinduced Ring Expansion | Bicyclo[3.2.0]heptanone | Photolysis in Methanol/Water | 2-Oxabicyclo[3.3.0]octan-2-one | rsc.org |
Nucleophilic and Electrophilic Reactions of Carbonyl Centers and Ring Systems
The reactivity of this compound is significantly influenced by its two electrophilic carbonyl centers—the cyclobutanone carbonyl and the β-lactone carbonyl—as well as the strained β-lactone ring itself.
The high ring strain in the cyclobutanone moiety enhances the electrophilicity of its carbonyl carbon, making it susceptible to nucleophilic attack. fiveable.me This increased reactivity is a key feature in synthetic applications, such as organocatalyzed aldol (B89426) and Michael additions, where cyclobutanone acts as the electrophile. nih.gov
The β-lactone ring is also highly susceptible to nucleophilic attack due to its own inherent strain. Nucleophilic ring-opening can occur via two main pathways: cleavage of the acyl C-O bond or cleavage of the alkyl C-O bond. researchgate.net The choice of pathway depends on the nucleophile and reaction conditions. For example, highly diastereoselective ring cleavage of bicyclic β-lactones with cuprate (B13416276) reagents proceeds with inversion of stereochemistry via alkyl C-O cleavage to yield trans-substituted cyclopentane (B165970) or cyclohexane (B81311) carboxylic acids. acs.org Other nucleophiles, such as hydroxylamines, can promote cleavage at the acyl C-O bond. researchgate.net
Therefore, the reaction of this compound with a nucleophile could potentially lead to a variety of products, resulting from attack at the C3 carbonyl, the C7 carbonyl (acyl C-O cleavage), or the C5 position (alkyl C-O cleavage). The relative reactivity of these sites would be a subject of competitive reaction kinetics.
| Reaction Type | Functional Group | Key Feature | Typical Outcome | Reference |
| Nucleophilic Addition | Cyclobutanone | High ring strain increases carbonyl electrophilicity | Aldol or Michael addition products | nih.govfiveable.me |
| Nucleophilic Ring Opening | β-Lactone | Ring strain | Acyl C-O or Alkyl C-O cleavage | researchgate.netacs.org |
Nucleophilic Addition Reactions
The two carbonyl groups at positions 3 and 7 are the primary sites for nucleophilic attack. The general reactivity of these ketones is influenced by steric hindrance and the electronic effects of the bicyclic system. Nucleophilic addition to a carbonyl group typically proceeds through the formation of a tetrahedral intermediate.
Common nucleophilic addition reactions applicable to ketones include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) and reduction with hydrides.
Table 1: Expected Products from Nucleophilic Addition Reactions
| Reagent | Expected Product at C-3 | Expected Product at C-7 |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Tertiary Alcohol | Tertiary Alcohol |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Secondary Alcohol |
The stereochemical outcome of these additions is influenced by the geometry of the bicyclic system, with the nucleophile generally approaching from the less sterically hindered face. For instance, reduction of similar bicyclic ketones often results in the formation of specific stereoisomers.
Electrophilic Reactions
While the carbonyl groups themselves are electrophilic, the α-carbons can be deprotonated to form enolates, which are nucleophilic and can react with electrophiles. The formation of an enolate from this compound would allow for a range of electrophilic substitution reactions at the α-positions (C-2 and C-4).
The regioselectivity of enolate formation (i.e., at C-2 vs. C-4) would depend on the reaction conditions (kinetic vs. thermodynamic control) and the base used. Once formed, these enolates can participate in reactions such as alkylation, aldol condensation, and halogenation.
Table 2: Potential Electrophilic Reactions via Enolate Intermediates
| Reagent | Reaction Type | Potential Product |
| Alkyl Halide (R-X) | Alkylation | α-Alkylated dione |
| Aldehyde/Ketone (R₂C=O) | Aldol Condensation | β-Hydroxy dione |
| Halogen (X₂) | Halogenation | α-Halo dione |
Ring-Opening and Ring-Expansion Reactions
The strained oxetane (B1205548) (four-membered ether) ring in this compound is susceptible to ring-opening reactions under various conditions. These reactions can be initiated by Lewis acids, Brønsted acids, or nucleophiles, leading to the formation of functionalized cyclopentane derivatives. For example, treatment of similar fused oxetanes with Lewis acids like Et₂AlCl or TMSCl can lead to intramolecular ring-opening.
One significant transformation for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form a lactone (a cyclic ester). This reaction is a type of ring-expansion. In the case of this compound, a Baeyer-Villiger oxidation could selectively occur at either the C-3 or C-7 carbonyl group, leading to different lactone products. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Microbial Baeyer-Villiger reactions have been successfully applied to other bicyclo[3.2.0]heptanones, demonstrating the feasibility of this transformation.
Functional Group Interconversions and Derivatization Strategies
The dione functionality of this compound serves as a versatile handle for a variety of functional group interconversions and derivatization strategies. These transformations can be used to introduce new functional groups and build more complex molecular architectures.
One common strategy is the conversion of the ketone groups into other functionalities. For example, the carbonyl groups can be protected as ketals, which are stable to many reaction conditions, allowing for selective reactions at other parts of the molecule. Subsequent deprotection regenerates the ketone.
Another important derivatization is the formation of hydrazones, oximes, or semicarbazones by reacting the dione with hydrazine (B178648) derivatives, hydroxylamine, or semicarbazide, respectively. These derivatives can be useful for characterization or for further transformations, such as in the Wolff-Kishner reduction to convert the ketone to a methylene (B1212753) group.
Table 3: Examples of Functional Group Interconversions and Derivatizations
| Reagent | Product Functional Group | Purpose |
| Ethylene glycol / acid catalyst | Ketal | Protection of carbonyl group |
| Hydrazine (H₂NNH₂) | Hydrazone | Derivatization / Wolff-Kishner reduction |
| Hydroxylamine (H₂NOH) | Oxime | Derivatization / Beckmann rearrangement |
| Semicarbazide (H₂NNH(C=O)NH₂) | Semicarbazone | Derivatization / Characterization |
Advanced Mechanistic and Computational Studies on 6 Oxabicyclo 3.2.0 Heptane 3,7 Dione
Elucidation of Reaction Mechanisms
The synthesis of bicyclic systems such as 6-Oxabicyclo[3.2.0]heptane-3,7-dione often involves complex reaction pathways. Computational studies are crucial in distinguishing between plausible mechanisms, a task that can be challenging to achieve through experimental means alone.
Comparative Analysis of "Ketene-first" vs. "Diazene-first" Mechanisms
In the synthesis of related bicyclic compounds, computational studies have been employed to compare different mechanistic pathways. acs.org For instance, in reactions involving multiple components, two possible mechanisms that have been studied are the "ketene-first" and the "diazene-first" pathways. acs.org Theoretical calculations have shown that one mechanism can be more favorable due to a lower energy barrier. acs.org In one such study, the "diazene-first" mechanism was found to be energetically more favorable and more consistent with the experimental procedures. acs.org This type of comparative analysis is critical for optimizing reaction conditions and guiding the synthesis of complex molecules like this compound.
Energy Barrier Calculations and Transition State Analysis
The formation of the bicyclo[3.2.0]heptane ring system, often through a [2+2] photocycloaddition, is governed by the energy of the transition state. acs.org Quantum chemical calculations are used to determine the activation barriers for these reactions. beilstein-journals.org The transition state is a fleeting, high-energy structure that lies on the reaction coordinate between reactants and products. nih.gov Analysis of the transition state geometry, such as the lengths of the forming bonds, provides insight into the synchronicity of the reaction. beilstein-journals.orgnih.gov For example, in a concerted synchronous transition state, the nascent bonds are formed simultaneously. nih.gov Factors other than aromaticity, as revealed by advanced computational methods, often govern the barrier heights of these pericyclic reactions. beilstein-journals.org
Below is a representative data table illustrating how energy barriers might be calculated for different proposed pathways in the synthesis of a bicyclic dione (B5365651).
| Proposed Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Pathway A | DFT (B3LYP/6-31G) | 25.4 |
| Pathway B | DFT (B3LYP/6-31G) | 19.8 |
| Pathway C | CCSD(T)/cc-pVTZ | 21.2 |
Note: This data is illustrative and intended to represent typical outputs of computational studies.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular and electronic properties of this compound.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool in computational chemistry for predicting molecular properties and reactivity. wikipedia.orgresearchgate.net DFT calculations can determine the distribution of electron density in a molecule, which is fundamental to understanding its chemical behavior. scispace.com
Key reactivity descriptors that can be calculated using DFT include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. nih.gov
Chemical Hardness (η) : Measures the resistance to change in electron distribution. nih.govlongdom.org
Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. nih.govlongdom.org
These parameters help in understanding the reactivity of molecules in various chemical processes. nih.govresearchgate.net DFT has become a popular method for calculating molecular properties due to its balance of accuracy and computational cost. nih.govduke.edu
| Property | Description |
| Electronic Structure | The arrangement of electrons in the molecule's orbitals. wikipedia.org |
| Reactivity Descriptors | Parameters like chemical hardness and electrophilicity that predict chemical behavior. nih.govlongdom.org |
| Molecular Electrostatic Potential (MESP) | Identifies the electron-rich and electron-poor regions of a molecule, indicating active sites. nih.gov |
Conformational Analysis and Molecular Dynamics of Bicyclic Diones
While X-ray crystallography provides a static picture of a molecule's structure, bicyclic diones like this compound are dynamic entities. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and dynamic behavior of the bicyclic ring system. youtube.comyoutube.com These simulations provide insights into how the molecule might change its shape, which can be crucial for its interaction with other molecules. nih.govyoutube.com The results of MD simulations can complement experimental data and help to understand the behavior of these molecules in different environments. nih.gov
Exit Vector Plot (EVP) Analysis of Ring Systems
The Exit Vector Plot (EVP) is a tool used for the analysis and visualization of the chemical space covered by disubstituted scaffolds, such as the bicyclo[3.2.0]heptane system. rsc.orgresearchgate.net This approach is inspired by the Ramachandran plots used for peptides and analyzes the relative spatial orientation of substituents attached to the ring system. rsc.orgresearchgate.net By examining data from crystallographic databases, EVP analysis can identify preferred and uncommon conformations of disubstituted rings. rsc.orgrsc.org For bicyclo[3.2.0]heptane derivatives, EVP analysis can provide valuable information on the geometry and potential utility of these scaffolds in areas like drug discovery. researchgate.netresearchgate.net
Advanced Spectroscopic and Diffraction Investigations for Structural and Mechanistic Insights
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data from advanced spectroscopic and diffraction studies specifically for the compound this compound are not publicly available in peer-reviewed sources. While the existence of this compound, specifically the (1R,5S) stereoisomer, is noted in chemical supplier catalogs with a registered CAS number, dedicated research articles detailing its structural and mechanistic analysis through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could not be located.
Therefore, the following sections on stereochemical assignment by NMR and absolute configuration by X-ray crystallography cannot be populated with specific research findings, data tables, or detailed discussions as per the instructions. The strict adherence to focusing solely on "this compound" precludes the inclusion of data from related or analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation
Detailed NMR spectroscopic data, including ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and advanced 2D NMR studies (such as COSY, HSQC, HMBC, and NOESY), are essential for the unambiguous assignment of the relative stereochemistry and for elucidating the preferred conformation of the bicyclic ring system in solution. However, no published research articles presenting this specific data for this compound were identified.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and for providing precise bond lengths, bond angles, and torsional angles in the solid state. This technique would offer conclusive proof of the stereochemistry and reveal the packing arrangement of the molecules in the crystal lattice. A search for crystallographic information files (CIFs) or publications containing the crystal structure of this compound did not yield any specific results.
Applications of 6 Oxabicyclo 3.2.0 Heptane 3,7 Dione in Advanced Organic Synthesis
A Versatile Synthetic Building Block for Complex Molecular Construction
The unique structural attributes of 6-Oxabicyclo[3.2.0]heptane-3,7-dione, characterized by a fused cyclobutane (B1203170) and lactone ring system, provide a powerful platform for the synthesis of elaborate molecular frameworks. The inherent ring strain of the cyclobutane moiety can be strategically harnessed to drive a variety of chemical transformations, enabling access to a diverse range of molecular topologies.
Forging Complexity: The Construction of Polycyclic and Spirocyclic Systems
The bicyclo[3.2.0]heptane skeleton is a recurring motif in a number of natural products and biologically active molecules. nih.gov Its rigid, three-dimensional structure is advantageous for effective binding to protein targets. nih.gov Synthetic strategies often leverage this pre-organized framework to construct more complex polycyclic and spirocyclic systems. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of the bicyclo[3.2.0]heptane core is well-established.
Methodologies such as palladium-catalyzed C-H activation and C-C cleavage have been employed to transform bicyclo[3.2.0]heptane lactones into a variety of substituted cyclobutanes and γ-lactones, demonstrating the scaffold's synthetic utility. rsc.org Furthermore, the synthesis of spiro[1-azabicyclo[3.2.0]heptane] frameworks has been achieved through efficient one-pot three-component [3+2]-cycloaddition reactions, highlighting the potential of the bicyclo[3.2.0]heptane core in constructing intricate spirocyclic systems.
An Enabling Scaffold for a Multitude of Chemical Transformations
The chemical reactivity of this compound is dictated by the presence of two carbonyl groups and the strained lactone and cyclobutane rings. These functional groups serve as handles for a wide array of chemical modifications. For instance, related bicyclo[3.2.0]heptane lactones can undergo ring-opening reactions to yield highly functionalized cyclobutane derivatives. rsc.org The carbonyl groups can participate in reactions such as reductions, oximations, and Wittig-type olefination reactions, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.
The strategic cleavage of C-C bonds within the strained bicyclic system can also be employed to access different molecular scaffolds. nih.gov This skeletal diversification approach allows for the generation of a variety of unique molecular topologies from a single, readily accessible starting material.
A Pivotal Scaffold in Medicinal Chemistry and Drug Discovery
The rigid bicyclo[3.2.0]heptane framework has garnered significant attention in medicinal chemistry due to its ability to impart conformational rigidity to molecules, a desirable trait for enhancing binding affinity and selectivity to biological targets.
A Precursor to Scaffolds of Therapeutic Importance
The 3-azabicyclo[3.2.0]heptane scaffold, a close structural relative of this compound, is recognized as a valuable building block in drug discovery. researchgate.net The unique three-dimensional arrangement of atoms in the bicyclo[3.2.0]heptane core allows for the precise positioning of pharmacophoric elements in space, which can lead to improved interactions with biological macromolecules. The synthesis of bicyclo[3.2.0]heptane-derived building blocks has been developed and applied on a multigram scale, demonstrating the feasibility of incorporating this scaffold into drug discovery programs. researchgate.net
Engineering Conformational Constraint: The Design and Synthesis of Nucleoside Mimics
A particularly fruitful application of the bicyclo[3.2.0]heptane scaffold has been in the design and synthesis of conformationally restricted nucleoside analogues. nih.govconicet.gov.ar Natural nucleosides often exhibit conformational flexibility, which can be detrimental to their therapeutic efficacy. By incorporating the sugar moiety of a nucleoside into a rigid bicyclic framework, the conformational freedom can be significantly reduced, locking the molecule into a bioactive conformation.
The synthesis of carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system, which is conformationally similar to the bicyclo[3.2.0]heptane system, has been reported. conicet.gov.ar These conformationally locked nucleosides have been investigated for their antiviral activities. conicet.gov.arnih.gov For instance, the deoxyguanosine analogue of a conformationally restricted carbocyclic nucleoside showed activity against the Epstein-Barr virus (EBV). conicet.gov.ar The synthesis of purine (B94841) nucleosides built on a 3-oxabicyclo[3.2.0]heptane scaffold has also been achieved through photochemical [2+2] cycloaddition, and these analogues have been evaluated for their anti-HIV activity. nih.gov
Exploring the Potential in Agrochemical Development
While the application of this compound in agrochemical development is not as extensively documented as its role in medicinal chemistry, the broader class of bicyclic and cage compounds has shown promise as pesticides. mdpi.com For example, the herbicide cinmethylin (B129038) contains an oxabicycloalkane structure, and its herbicidal activity has been well-characterized. nih.gov The rigid, three-dimensional nature of these scaffolds can lead to novel modes of action and improved efficacy against target pests. The potential herbicidal and insecticidal activities of derivatives of this compound represent an underexplored area of research that warrants further investigation.
| Compound Name | CAS Number | Molecular Formula | Application Area |
| This compound | 1638743-91-5 | C6H6O3 | Synthetic Building Block |
| Deoxyguanosine | 961-07-9 | C10H13N5O4 | Antiviral Research |
| Cinmethylin | 87818-31-3 | C18H26O2 | Herbicide |
Emerging Research Directions and Future Perspectives for 6 Oxabicyclo 3.2.0 Heptane 3,7 Dione
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient methods for constructing the 6-Oxabicyclo[3.2.0]heptane-3,7-dione core is a significant area of contemporary research. Traditional synthetic approaches are being reimagined through the lens of green chemistry, with a focus on atom economy, reduced waste, and the use of renewable resources.
Catalyst Design for Enhanced Efficiency and Selectivity in Transformations
The development of novel catalysts is paramount to unlocking the full synthetic potential of this compound and its derivatives. Research in this area is centered on designing catalysts that can control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications.
Key areas of catalyst development include:
Lewis Acid Catalysis: Chiral Lewis acids are being designed to catalyze asymmetric [2+2] cycloaddition reactions, a key step in the formation of the oxabicyclo[3.2.0]heptane core. These catalysts can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses.
Organocatalysis: Chiral organic molecules are being employed as catalysts for various transformations involving bicyclic lactones. These metal-free catalysts offer a more sustainable alternative to traditional metal-based catalysts and can promote a wide range of stereoselective reactions.
Transition Metal Catalysis: Palladium and other transition metals are being utilized in innovative catalytic cycles to achieve novel transformations of the bicyclic scaffold. Ligand design plays a crucial role in tuning the reactivity and selectivity of these metal catalysts, enabling previously inaccessible synthetic pathways.
| Catalyst Type | Reaction Type | Key Advantages |
| Chiral Lewis Acids | [2+2] Cycloaddition | High enantioselectivity, control of stereochemistry |
| Organocatalysts | Various | Metal-free, sustainable, broad applicability |
| Transition Metals | C-H Activation, Cross-coupling | Novel bond formations, high efficiency |
Expansion of Synthetic Utility into New Chemical Space
The strained bicyclic framework of this compound makes it a reactive intermediate, prone to ring-opening reactions that can be exploited to generate a diverse array of molecular architectures. This reactivity is being harnessed to access new chemical spaces and synthesize complex molecules that would be challenging to prepare using conventional methods.
For instance, the ring-opening of related oxabicyclo[3.2.0]heptane derivatives has been shown to provide access to functionalized cyclopentanes and other carbocyclic systems. The dione (B5365651) functionality in the target molecule offers additional handles for chemical modification, allowing for the introduction of various functional groups and the construction of more elaborate structures. The exploration of these transformations is crucial for expanding the synthetic toolbox available to organic chemists and for the discovery of new bioactive molecules. A notable example of a related natural product is salinosporamide A, which features a 2-aza-6-oxabicyclo[3.2.0]heptane-3,7-dione core and exhibits potent biological activity. This underscores the potential of this bicyclic scaffold in medicinal chemistry.
Exploration of Novel Molecular Analogues with Tunable Properties
Systematic modification of the this compound scaffold is a key strategy for developing novel molecular analogues with tailored properties. By introducing different substituents and functional groups onto the bicyclic core, researchers can fine-tune its steric and electronic characteristics, thereby influencing its reactivity, biological activity, and material properties.
For example, the synthesis of analogues with varying substitution patterns on the cyclobutane (B1203170) and lactone rings can lead to compounds with altered ring strain and reactivity. This can be exploited to control the outcome of subsequent chemical transformations. Furthermore, the incorporation of heteroatoms, such as nitrogen or sulfur, in place of the ring oxygen can lead to the formation of novel heterocyclic systems with distinct biological profiles. The study of structure-activity relationships (SAR) in these analogues is crucial for the rational design of new therapeutic agents and functional materials. The development of synthetic routes to analogues such as 7β-phenylacetamido-6-oxo-2-oxabicyclo[3.2.0]heptane-4α-carboxylic acid, a cyclobutanone (B123998) analogue of β-lactam antibiotics, highlights the potential of this scaffold in drug discovery.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry platforms is set to revolutionize the exploration and production of this compound and its derivatives. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput.
Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and the ability to safely perform reactions that are difficult or hazardous to conduct in batch. Automated synthesis platforms can be used to rapidly generate libraries of analogues by systematically varying starting materials and reagents. This high-throughput approach can significantly accelerate the drug discovery process by enabling the rapid screening of large numbers of compounds for biological activity. The combination of these technologies will undoubtedly expedite the journey from fundamental research to practical applications for this versatile chemical entity.
Q & A
Q. What are the established synthetic routes for 6-Oxabicyclo[3.2.0]heptane-3,7-dione?
- Methodological Answer : The compound can be synthesized via [2+2] photocycloaddition reactions or by direct addition of maleic anhydride to Schiff bases, as demonstrated in studies of structurally related oxabicyclo systems . Optimized procedures often involve protecting group strategies (e.g., nitrobenzyl esters) to stabilize reactive intermediates, as seen in carbapenem core syntheses . Purification typically employs gradient elution chromatography with monitoring via H/C NMR and LC-MS for structural validation.
Q. How is the stereochemical configuration of the bicyclic core verified experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for strained bicyclic systems. For example, analogous oxabicyclo compounds (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) were confirmed using single-crystal diffraction . Alternative methods include NOESY NMR to assess spatial proximity of protons and chiral HPLC for enantiomeric separation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ 2.8–3.2 ppm for strained bridgehead protons; δ 4.5–5.0 ppm for oxygenated carbons) and C NMR (carbonyl signals at ~200 ppm) .
- IR : Strong C=O stretches (~1750 cm) and ether C-O vibrations (~1100 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 184.0372 for CHO) .
Advanced Research Questions
Q. How does the strained bicyclic framework influence reactivity in Diels-Alder reactions?
- Methodological Answer : The bicyclo[3.2.0] system’s angle strain enhances its reactivity as a dienophile. Computational studies (DFT) predict regioselectivity in cycloadditions, favoring endo transitions due to orbital alignment. Experimental validation involves trapping the compound with electron-deficient dienes (e.g., tetrazines) and analyzing adducts via H NMR kinetics .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Methodological Answer :
- Antimicrobial Activity : Cr(III) complexes of related bicyclo systems show antibacterial effects (MIC ~8 µg/mL against S. aureus), but results vary with substituents .
- Proteasome Inhibition : The β-lactone derivative (clasto-lactacystin) irreversibly inhibits the 20S proteasome (IC < 10 nM) but requires strict stereochemical control .
- Resolution : Use standardized assays (e.g., broth microdilution for antimicrobial tests; fluorogenic peptide substrates for proteasome activity) and validate purity via orthogonal methods (HPLC, elemental analysis).
Q. How can reaction mechanisms involving the dione moiety be elucidated under catalytic conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare / for reactions in HO vs. DO to identify rate-determining steps.
- In Situ FTIR : Monitor carbonyl stretching frequencies during catalytic hydrogenation or nucleophilic attacks.
- Computational Modeling : MD simulations (e.g., Gaussian 16) to map transition states for diketone reduction or epoxide ring-opening pathways .
Q. What strategies optimize enantioselective synthesis of derivatives for medicinal chemistry?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation or aldol reactions.
- Asymmetric Catalysis : Ru-BINAP complexes for hydrogenation of α,β-unsaturated ketone intermediates (ee > 95%) .
- Enzymatic Resolution : Lipase-catalyzed acylations (e.g., CAL-B) to separate enantiomers .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Thermal Analysis : Perform DSC to compare melting points (e.g., 109–114°C for the nitrobenzyl ester derivative) and assess polymorphism .
- Cross-Laboratory Validation : Collaborate with independent labs using identical instrumentation (e.g., Bruker AVANCE III HD NMR) and calibration standards.
Q. What experimental designs mitigate side reactions during functionalization of the dione group?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask one ketone using tert-butyldimethylsilyl (TBS) groups to direct reactivity.
- Low-Temperature Conditions : Perform Grignard additions at −78°C to avoid over-alkylation.
- In Situ Quenching : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess reagents .
Biological and Pharmacological Applications
Q. How to design experiments probing interactions with bacterial penicillin-binding proteins (PBPs)?
- Methodological Answer :
- Competitive Binding Assays : Use Bocillin FL as a fluorescent probe to quantify PBP affinity (IC values).
- Molecular Docking : AutoDock Vina to model interactions between the β-lactam analog and PBP active sites .
- Resistance Studies : Compare efficacy against methicillin-resistant S. aureus (MRSA) vs. wild-type strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
